molecular formula C7H8ClN5 B13908090 6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine

6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine

Katalognummer: B13908090
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: ISXKWVFRLVCOJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazole ring in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolopyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 6-amino-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine can be formed.

    Oxidation Products: Oxides or hydroxyl derivatives of the compound.

    Reduction Products: Amines or hydrides of the compound.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can intercalate with DNA, inhibiting the replication and transcription processes . It may also inhibit certain enzymes, such as cyclooxygenase, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications in medicinal chemistry and pharmacology.

Eigenschaften

Molekularformel

C7H8ClN5

Molekulargewicht

197.62 g/mol

IUPAC-Name

6-chloro-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C7H8ClN5/c1-4-11-12-7-6(9-2)10-5(8)3-13(4)7/h3H,1-2H3,(H,9,10)

InChI-Schlüssel

ISXKWVFRLVCOJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1C=C(N=C2NC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.